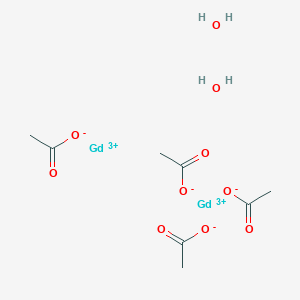
Gadolinium(III) acetate hexahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gadolinium(III) acetate hexahydrate is a coordination compound of gadolinium, a rare earth element, with tetraacetate and water molecules. This compound is known for its unique magnetic properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Gadolinium(III) acetate hexahydrate can be synthesized by reacting gadolinium oxide (Gd2O3) with acetic acid (CH3COOH) in the presence of water. The reaction typically involves dissolving gadolinium oxide in acetic acid and then crystallizing the product from the aqueous solution. The reaction can be represented as follows :
Gd2O3+6CH3COOH+5H2O→[(Gd(CH3COO)3(H2O)2)2]⋅4H2O
Industrial Production Methods
Industrial production of gadolinium(3+);tetraacetate;dihydrate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield of the final product. The use of high-purity reagents and controlled crystallization techniques are essential for industrial production.
化学反应分析
Types of Reactions
Gadolinium(III) acetate hexahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Gadolinium in this compound can participate in redox reactions, although it is more commonly involved in coordination chemistry.
Substitution Reactions: The acetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with gadolinium(3+);tetraacetate;dihydrate include:
Acetylacetone: Used in the formation of gadolinium acetylacetonate complexes.
Triethylamine: Acts as a base in certain reactions involving gadolinium complexes.
Major Products
The major products formed from reactions involving gadolinium(3+);tetraacetate;dihydrate depend on the specific reagents and conditions used. For example, reacting with acetylacetone in the presence of triethylamine can yield gadolinium acetylacetonate complexes .
科学研究应用
Gadolinium(III) acetate hexahydrate has a wide range of scientific research applications, including:
Biology: Employed in the study of biological systems due to its magnetic properties.
Medicine: Utilized in the development of contrast agents for magnetic resonance imaging (MRI).
Industry: Applied in the production of optical glasses, structural ceramics, and electrical components.
作用机制
The mechanism of action of gadolinium(3+);tetraacetate;dihydrate is primarily related to its magnetic properties. Gadolinium ions (Gd3+) have unpaired electrons that contribute to their paramagnetic behavior, making them useful in MRI contrast agents. The compound interacts with water molecules in the body, enhancing the contrast in MRI images by shortening the relaxation time of nearby water protons .
相似化合物的比较
Similar Compounds
Gadolinium(III) acetate: Similar in composition but lacks the tetraacetate and dihydrate components.
Gadolinium(III) acetylacetonate: Another gadolinium complex with different ligands.
Gadolinium(III) chloride: A simpler gadolinium salt used in various applications.
Uniqueness
Gadolinium(III) acetate hexahydrate is unique due to its specific coordination environment and the presence of both acetate and water ligands. This unique structure imparts distinct magnetic properties and makes it particularly useful in applications requiring high magnetic susceptibility and stability.
属性
IUPAC Name |
gadolinium(3+);tetraacetate;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.2Gd.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;2*+3;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKMTELMRDSTEC-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[Gd+3].[Gd+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Gd2O10+2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

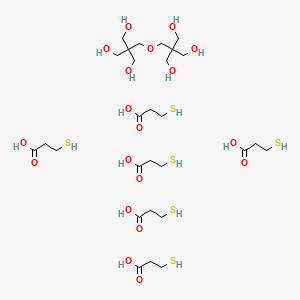
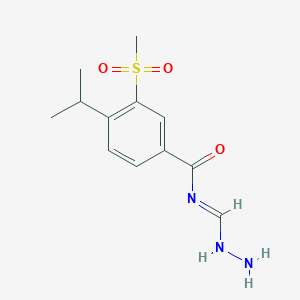
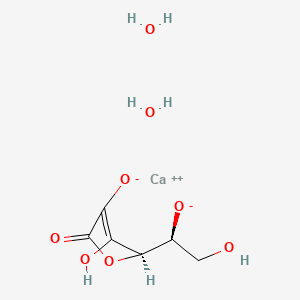
![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)
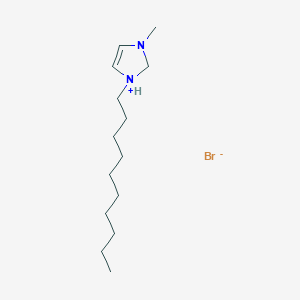
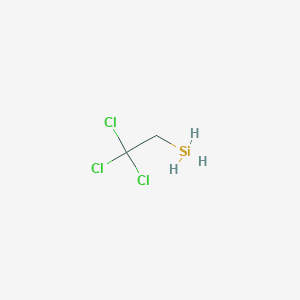
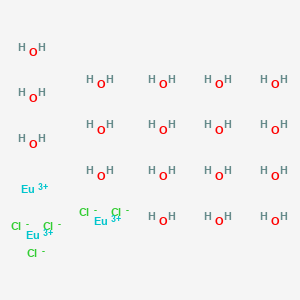
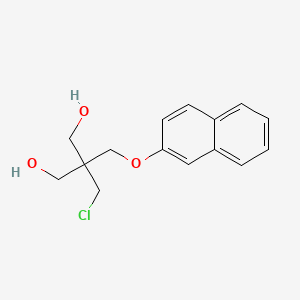
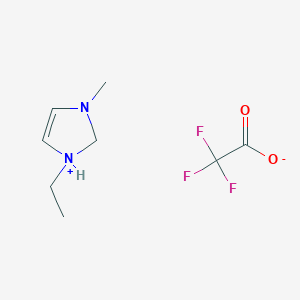
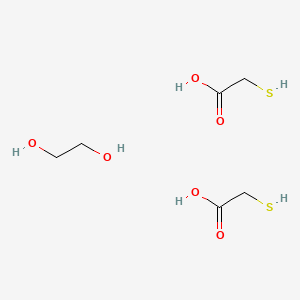
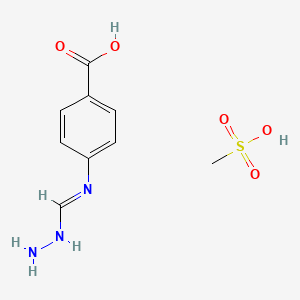
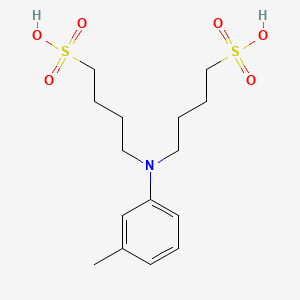
![4-[(Aminoiminomethyl)amino]-2-methoxybenzoicacid](/img/structure/B8065698.png)
